

# An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

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## Compound of Interest

Compound Name: 3-Amino-4-chlorobenzenesulfonamide

Cat. No.: B187413

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-chlorobenzenesulfonamide**, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical identity, including its IUPAC name, CAS registry number, and molecular properties. A plausible, well-referenced synthesis protocol is presented, followed by an in-depth discussion of the compound's chemical reactivity, focusing on the functional groups that make it a versatile building block. Advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are thoroughly described with expected data. The guide explores its significant applications in medicinal chemistry, particularly as a scaffold for the development of potent carbonic anhydrase inhibitors. Finally, comprehensive safety and handling procedures are outlined to ensure its proper management in a laboratory and industrial setting.

## Chemical Identity and Properties

### Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

- IUPAC Name: **3-Amino-4-chlorobenzenesulfonamide**[\[1\]](#)[\[2\]](#)
- CAS Number: 29092-34-0[\[1\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>S[\[1\]](#)
- Molecular Weight: 206.65 g/mol [\[1\]](#)

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Amino-4-chlorobenzenesulfonamide** is essential for its handling, formulation, and application in synthesis.

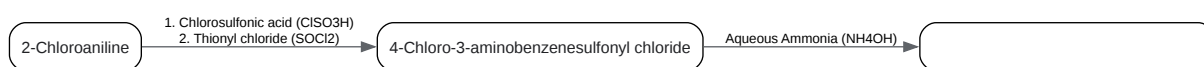
Property	Value	Source
Appearance	White to off-white solid/powder	<a href="#">[3]</a>
Melting Point	Not precisely defined; decomposition may occur at elevated temperatures.	Inferred from general sulfonamide properties
Solubility	Sparingly soluble in water. Soluble in some organic solvents like ethanol, and dilute alkali solutions.	<a href="#">[4]</a>
pKa	The amino group is weakly basic, and the sulfonamide proton is weakly acidic. Precise pKa values are not readily available in the literature but can be estimated based on analogous structures.	General chemical principles

## Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a logical and experimentally sound synthesis of **3-Amino-4-chlorobenzenesulfonamide** can be devised from readily available starting materials, primarily through the chlorosulfonation of a substituted aniline derivative followed by amination.

## Proposed Synthetic Pathway

A plausible and efficient route to **3-Amino-4-chlorobenzenesulfonamide** begins with 2-chloroaniline. The synthesis involves two key steps: chlorosulfonation and subsequent amination.



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Caption: Proposed synthetic pathway for **3-Amino-4-chlorobenzenesulfonamide**.

## Experimental Protocol

### Step 1: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride

- In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Carefully add chlorosulfonic acid to the flask and cool it in an ice-salt bath.
- Slowly add 2-chloroaniline dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
- Cool the reaction mixture and cautiously pour it onto crushed ice.

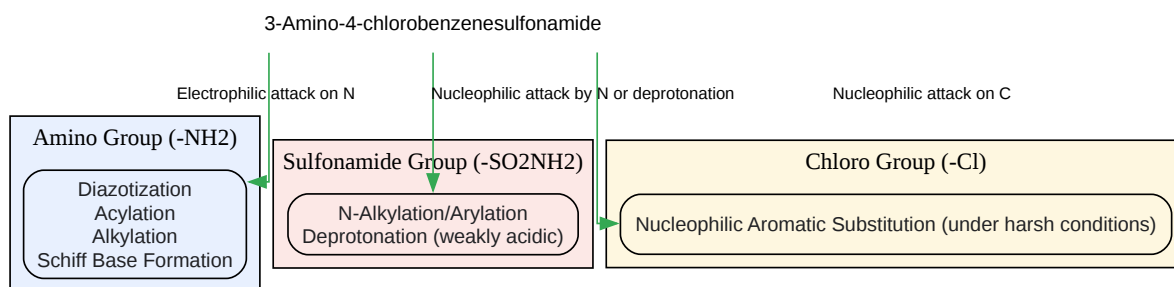
- The solid 4-chloro-3-aminobenzenesulfonic acid will precipitate. Filter the solid, wash it with cold water, and dry it.
- To convert the sulfonic acid to the sulfonyl chloride, treat the dried solid with thionyl chloride, optionally in an inert solvent like toluene, and heat under reflux until the reaction is complete (cessation of SO<sub>2</sub> and HCl evolution).
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-aminobenzenesulfonyl chloride.

#### Step 2: Synthesis of **3-Amino-4-chlorobenzenesulfonamide**

- Cool a concentrated aqueous solution of ammonia in a flask placed in an ice bath.
- Slowly add the crude 4-chloro-3-aminobenzenesulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.
- Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
- The solid product, **3-Amino-4-chlorobenzenesulfonamide**, will precipitate.
- Filter the precipitate, wash it thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold ethanol.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified **3-Amino-4-chlorobenzenesulfonamide**.

## Chemical Reactivity and Profile

The synthetic utility of **3-Amino-4-chlorobenzenesulfonamide** stems from the distinct reactivity of its three functional groups: the aromatic amino group, the sulfonamide group, and the chloro substituent on the benzene ring.



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Caption: Reactivity profile of **3-Amino-4-chlorobenzenesulfonamide**.

## Reactivity of the Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents. Acylation and alkylation reactions are also readily achievable. The formation of Schiff bases through condensation with aldehydes is another common reaction.[5]

## Reactivity of the Sulfonamide Group

The sulfonamide group is relatively stable. The nitrogen atom can be alkylated or arylated under appropriate conditions. The protons on the nitrogen are weakly acidic and can be removed by a strong base, which can be useful in certain synthetic strategies.

## Thermal Stability

Benzenesulfonamide derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. The likely initial decomposition pathways would involve the cleavage of the C-S or S-N bonds. The specific decomposition temperature and products for **3-Amino-4-chlorobenzenesulfonamide** would require experimental determination through techniques like thermogravimetric analysis (TGA).

## Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of **3-Amino-4-chlorobenzenesulfonamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region will display a complex splitting pattern due to the substitution pattern. The chemical shifts of the -NH<sub>2</sub> and -SO<sub>2</sub>NH<sub>2</sub> protons can be broad and their position may vary depending on the solvent and concentration.

<sup>13</sup>C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted <sup>1</sup> H NMR Chemical Shifts (in DMSO-d <sub>6</sub> )	Predicted <sup>13</sup> C NMR Chemical Shifts (in DMSO-d <sub>6</sub> )
~7.5-7.8 ppm (aromatic protons)	~140-150 ppm (C-NH <sub>2</sub> )
~7.2-7.4 ppm (aromatic protons)	~130-135 ppm (C-SO <sub>2</sub> NH <sub>2</sub> )
~6.8-7.0 ppm (aromatic protons)	~120-130 ppm (C-Cl)
~5.5-6.0 ppm (broad, -NH <sub>2</sub> )	~115-125 ppm (other aromatic C-H)
~7.0-7.5 ppm (broad, -SO <sub>2</sub> NH <sub>2</sub> )	

Note: These are predicted values and may vary based on experimental conditions.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **3-Amino-4-chlorobenzenesulfonamide** and for monitoring reaction progress. A reversed-phase C18 column is typically suitable.

Typical HPLC Method:

- Column: C18, 4.6 x 150 mm, 5  $\mu$ m
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak at  $m/z$  206 would be expected.

Expected Fragmentation Pattern:

- Loss of  $\text{SO}_2\text{NH}_2$ : A significant fragment corresponding to the loss of the sulfonamide group.
- Loss of Cl: A fragment corresponding to the loss of the chlorine atom.
- Cleavage of the aromatic ring: Further fragmentation of the benzene ring.

## Applications in Drug Development

**3-Amino-4-chlorobenzenesulfonamide** is a valuable building block in medicinal chemistry, primarily due to the presence of the sulfonamide moiety, which is a key pharmacophore in many drugs.

## Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). Derivatives of **3-Amino-4-chlorobenzenesulfonamide** can be synthesized to create potent and selective inhibitors of various CA isoenzymes, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.<sup>[5][6]</sup> The amino group provides a convenient point for further derivatization to enhance binding affinity and selectivity.

## Antibacterial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs (sulfa drugs). While the use of simple sulfonamides has declined due to resistance, **3-Amino-4-chlorobenzenesulfonamide** can serve as a starting material for the synthesis of more complex and potent antibacterial agents.

## Safety and Handling

Proper handling of **3-Amino-4-chlorobenzenesulfonamide** is crucial to ensure laboratory safety.

## Hazard Identification

- Health Hazards: May cause skin, eye, and respiratory irritation. Ingestion may be harmful.[\[7\]](#)  
[\[8\]](#)
- Environmental Hazards: The environmental impact has not been fully investigated, but release into the environment should be avoided.

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**3-Amino-4-chlorobenzenesulfonamide** is a chemical intermediate of significant importance, particularly in the field of drug discovery and development. Its versatile reactivity, stemming from its amino, chloro, and sulfonamide functional groups, allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working



with this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe utilization in research and development endeavors.

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